N-Hydroxy-N-phenyldodecanamide
Description
Structure
3D Structure
Properties
CAS No. |
13663-53-1 |
|---|---|
Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-hydroxy-N-phenyldodecanamide |
InChI |
InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-9-13-16-18(20)19(21)17-14-11-10-12-15-17/h10-12,14-15,21H,2-9,13,16H2,1H3 |
InChI Key |
GVSYXEROVSLUTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Hydroxy N Phenyldodecanamide and Analogues
Strategic Retrosynthesis of the N-Hydroxy-N-phenyldodecanamide Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound. The primary disconnection of the amide bond in the target molecule reveals two key synthons: an N-phenylhydroxylamine equivalent and a dodecanoyl group equivalent. This leads to two main precursor molecules: N-phenylhydroxylamine and dodecanoyl chloride (or another activated form of dodecanoic acid). youtube.com
A common synthetic strategy involves the reaction between an amine and an acyl chloride to form an amide. youtube.com This approach can be applied to the synthesis of secondary amines through the formation and subsequent reduction of an amide. youtube.com For primary amines, retrosynthesis often considers the reduction of oximes, nitriles, or nitro compounds. youtube.com
Advanced Chemical Synthesis of N-Hydroxy Amides
The formation of the N-hydroxy amide linkage is a critical step in the synthesis of this compound. Several advanced methodologies have been developed to achieve this transformation with high efficiency and under mild conditions.
Condensation Reactions Utilizing Hydroxylamines
The most direct route to N-hydroxy amides is the condensation of a hydroxylamine (B1172632) derivative with an activated carboxylic acid. researchgate.net This approach is widely used due to its versatility and the commercial availability of various hydroxylamine reagents. researchgate.net
A variety of coupling reagents, originally developed for peptide synthesis, are employed to facilitate this reaction. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and uronium salts such as BOP, PyBOP®, and HATU. peptide.combachem.comthieme-connect.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can enhance reaction rates and suppress side reactions, such as racemization. peptide.combachem.com A convenient protocol for amide bond formation, particularly for less reactive amines and carboxylic acids, involves the use of EDC, DMAP, and a catalytic amount of HOBt. nih.gov
A novel, reagent-free approach involves the decarboxylative condensation of N-alkyl hydroxylamines with α-ketoacids, which proceeds cleanly under mild heating in polar solvents. nih.govresearchgate.net Another metal-free method utilizes the promotion of TBAF·3H2O in the presence of KOH for the amination of aldehydes with hydroxylamines, proceeding through a nitrone intermediate. acs.org
| Coupling Reagent Class | Examples | Additives | Key Features |
| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Widely used, byproduct removal can be an issue. peptide.combachem.com |
| Phosphonium Salts | BOP, PyBOP®, PyAOP | - | Highly effective, especially for challenging couplings. peptide.combachem.comthieme-connect.com |
| Uronium/Guanidinium Salts | HBTU, HATU, COMU | - | Fast reaction rates, good for solid-phase synthesis. peptide.combachem.comacs.org |
| Organophosphinic | BOP-Cl | - | Useful for solution-phase synthesis of N-methylated peptides. acs.org |
Oxidation Reactions for N-Hydroxylation of Amides
For instance, a flexible method for the oxidation of amides to α-keto amides and α-hydroxy amides has been developed using triflic anhydride (B1165640) for amide activation, followed by an oxidant like 2,6-lutidine-N-oxide (LNO). acs.org The reaction can be quenched with a reductant to yield the α-hydroxy amide. acs.org Cytochrome P450 enzymes can metabolize primary and secondary amines, sometimes resulting in hydroxylated amines. nih.gov The mechanism is thought to proceed via hydrogen abstraction followed by a rebound step. nih.gov In some cases, N-oxidation of secondary aromatic amines can lead to N-hydroxylation and then further oxidation to a nitroso product, which can be hydrolyzed to a primary hydroxylamine. uomustansiriyah.edu.iq
Solid-Phase Synthesis Techniques for N-Hydroxy Peptides and Amides
Solid-phase synthesis offers a powerful platform for the efficient and rapid preparation of libraries of N-hydroxy amides and peptides. google.com This technique involves attaching a starting material to a solid support (resin) and carrying out sequential reactions, with purification simplified to washing the resin. youtube.com
Several strategies have been developed for the solid-phase synthesis of hydroxamic acids. benthamdirect.com One common approach involves the displacement of a resin-bound ester with hydroxylamine. thieme-connect.com Another method utilizes the immobilization of a hydroxylamine derivative onto the resin, followed by coupling with carboxylic acids. nih.gov Specialized linkers, such as trityl-based hydroxylamine linkers, have been designed to facilitate the synthesis and cleavage of hydroxamic acids from the solid support. nih.gov The choice of resin, such as poly(ethylene glycol)-based supports like ChemMatrix®, can significantly impact the purity and yield of the final products. nih.gov
Diastereo- and Enantioselective Synthesis Approaches for this compound Analogues
The introduction of chirality into analogues of this compound often requires stereoselective synthetic methods. Chiral hydroxamic acids themselves have emerged as valuable ligands in asymmetric catalysis. mdpi.com They are particularly effective in coordinating with transition metals to create chiral catalysts for a variety of transformations, including enantioselective epoxidations and carbon-carbon bond-forming reactions. mdpi.com
For the synthesis of chiral N-hydroxy amides, chiral phosphoric acids have proven to be powerful catalysts. nih.govrsc.org For example, they can catalyze the enantioselective condensation of glyoxals and ureas to produce 5-monosubstituted hydantoins with high enantioselectivity. nih.govrsc.org Another approach involves the use of chiral base catalysts, such as cinchona alkaloids, in reactions like the Kornblum-DeLaMare rearrangement to produce enantioenriched γ-hydroxyenones. nih.gov Biocatalysis, using enzymes like ketoreductases, offers a highly selective method for reactions such as ketone reductions, achieving high diastereoselectivity. acs.org
Systematic Derivatization Strategies for this compound
Systematic derivatization of the this compound scaffold is crucial for exploring structure-activity relationships. This involves modifying the phenyl ring, the dodecanoyl chain, or the N-hydroxy group itself.
Mechanistic Investigations of N Hydroxy N Phenyldodecanamide at the Molecular and Cellular Level
Enzyme Inhibition Kinetics and Mechanisms of N-Hydroxy-N-phenyldodecanamide
Detailed studies on the enzyme inhibition kinetics of this compound are limited in publicly available scientific literature. However, the foundational principles of enzyme inhibition provide a framework for how such investigations would be conducted.
Elucidation of Inhibition Types (Competitive, Non-Competitive, Uncompetitive)
The specific type of enzyme inhibition—be it competitive, non-competitive, or uncompetitive—exerted by this compound has not been definitively characterized in published research. Elucidating the inhibition type would involve kinetic assays to determine the compound's effect on the enzyme's Michaelis constant (K_m) and maximum velocity (V_max).
Competitive Inhibition occurs when an inhibitor competes with the substrate for the enzyme's active site. nih.gov This form of inhibition is characterized by an increase in the apparent K_m while V_max remains unchanged. libretexts.org
Non-competitive Inhibition involves the inhibitor binding to an allosteric site, a location on the enzyme distinct from the active site. youtube.comresearchgate.net This binding event reduces the enzyme's V_max without affecting the K_m. msjonline.org
Uncompetitive Inhibition is observed when the inhibitor binds exclusively to the enzyme-substrate complex. researchgate.net This action results in a decrease in both V_max and K_m. nih.gov
To determine which of these models applies to this compound, researchers would analyze reaction rates at various substrate and inhibitor concentrations, often using Lineweaver-Burk plots for visualization and analysis. nih.gov
Assessment of Enzyme Binding Stoichiometry and Reversibility
Information regarding the specific binding stoichiometry and the reversibility of this compound's interaction with target enzymes is not available in current literature. Such an assessment would be crucial to understanding its mechanism of action. Methodologies to determine these parameters include biophysical techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or analytical ultracentrifugation. These methods can quantify the binding affinity, the number of ligand molecules that bind to a single enzyme molecule, and whether the binding is reversible or irreversible.
Interactions with Flavin-Dependent N-Hydroxylating Enzyme Systems
Flavin-dependent N-hydroxylating enzymes are a class of monooxygenases that play critical roles in the metabolism of nitrogen-containing compounds. khanacademy.orgnih.gov They are involved in processes such as the biosynthesis of siderophores, which are iron-chelating compounds. khanacademy.org These enzymes utilize a flavin cofactor to catalyze the hydroxylation of amine groups. khanacademy.org While this compound contains a hydroxylamine (B1172632) functional group, which is relevant to the chemistry of these enzymes, specific studies detailing its direct interaction—as a substrate, inhibitor, or modulator—with flavin-dependent N-hydroxylating systems have not been reported.
Characterization of Enzyme-Ligand Interaction Interfaces
The precise molecular interactions at the interface between an enzyme and this compound have not been elucidated. Characterizing this interface would typically involve high-resolution structural biology techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, to solve the three-dimensional structure of the enzyme-ligand complex. researchgate.net Computational approaches, including molecular docking and molecular dynamics simulations, could also be employed to model the binding pose and identify key interacting amino acid residues within the enzyme's active or allosteric site.
Modulation of Cellular Signaling Pathways by this compound
The influence of this compound on cellular signaling pathways remains an area for future investigation, as specific studies are not currently available.
Analysis of Oxidative Stress Response Pathways (e.g., Keap1/Nrf2 Axis)
The Keap1/Nrf2 signaling pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the Keap1 protein targets the transcription factor Nrf2 for degradation. In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of a battery of cytoprotective genes.
There is no direct evidence in the scientific literature to suggest that this compound modulates the Keap1/Nrf2 pathway. To investigate this, researchers would typically perform a series of experiments in cell-based models. These could include measuring the nuclear translocation of Nrf2 and quantifying the expression levels of Nrf2-target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), upon treatment with the compound.
Investigation of Kinase and Phosphatase Cascade Modulation (e.g., PI3K/Akt, JAK2/STAT3, MAPK, NF-κB)
The impact of this compound on key signaling cascades such as PI3K/Akt, JAK2/STAT3, MAPK, and NF-κB has not been specifically elucidated. However, the broader class of hydroxamic acids, to which this compound belongs, includes numerous compounds that are potent inhibitors of histone deacetylases (HDACs). HDAC inhibitors are known to indirectly influence these signaling pathways.
For instance, HDAC inhibitors can modulate the PI3K/Akt pathway, which is crucial for cell proliferation and survival. Similarly, the JAK2/STAT3 pathway, vital for cytokine signaling and immune responses, and the MAPK pathway, which regulates a wide array of cellular processes including proliferation, differentiation, and apoptosis, can be affected by changes in protein acetylation states induced by HDAC inhibition. The NF-κB pathway, a central regulator of inflammation, can also be modulated by HDAC inhibitors.
It is important to emphasize that without direct studies, it remains speculative whether this compound acts as an HDAC inhibitor or influences these pathways through other mechanisms.
Effects on Mitochondrial Biogenesis and Function
Direct research on the effects of this compound on mitochondrial biogenesis and function is not currently available. However, studies on other amide-containing molecules offer insights into potential, though unconfirmed, roles. For example, a series of 6-phenylhexanamide (B1615602) derivatives have been identified as activators of mitofusins (MFN1 and MFN2), which are key proteins in the regulation of mitochondrial fusion. nih.gov The activation of these proteins suggests a potential therapeutic application for conditions linked to mitochondrial dysfunction, such as Charcot-Marie-Tooth disease type 2A. nih.gov
While the structure of 6-phenylhexanamide derivatives differs from this compound, this research highlights that amide-containing compounds can modulate mitochondrial dynamics. Whether the specific combination of a dodecanamide (B72619) chain, a phenyl group, and a hydroxamic acid moiety in this compound confers any activity related to mitochondrial biogenesis or function is a subject for future investigation.
Molecular Interactions with Intracellular Macromolecules by this compound
Studies on DNA and RNA Synthesis and Structure
The hydroxamic acid moiety within this compound is a key structural feature that suggests a potential for interaction with nucleic acids. Research on various hydroxamic acid derivatives has shown that they can act as inhibitors of DNA synthesis. karger.com This inhibitory action is a significant area of study for the development of therapeutic agents. karger.com
The interaction of hydroxamic acids with DNA can be complex. One proposed mechanism for potential mutagenicity involves the metabolic activation of the hydroxamic acid to a reactive ester, which can then interact with DNA. acs.orgnih.gov This highlights the importance of the chemical stability and metabolic fate of any hydroxamic acid-containing compound.
The following table summarizes the potential interactions of hydroxamic acid derivatives with DNA, which may be relevant for understanding the prospective actions of this compound.
| Interaction | Potential Effect | General Mechanism for Hydroxamic Acids |
| Inhibition of DNA Synthesis | Arrest of cell cycle progression | Interference with enzymes involved in DNA replication. |
| DNA Adduct Formation | Potential for mutagenicity | Metabolic activation to reactive species that covalently bind to DNA. acs.orgnih.gov |
This data is based on the general properties of hydroxamic acid derivatives and has not been specifically confirmed for this compound.
Protein Synthesis and Post-Translational Modification Alterations
The most well-documented activity of many hydroxamic acid derivatives is the inhibition of histone deacetylases (HDACs), which are zinc-dependent enzymes. science.gov HDACs play a critical role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, hydroxamic acid derivatives can lead to hyperacetylation of histones, a more open chromatin structure, and altered gene expression.
This modulation of histone acetylation is a major form of post-translational modification. Therefore, if this compound functions as an HDAC inhibitor, it would directly alter the post-translational modification landscape within a cell. This, in turn, would have downstream effects on protein synthesis by controlling which genes are transcribed into mRNA and subsequently translated into proteins.
The table below outlines the potential effects of this compound on protein synthesis and modification, assuming it acts as a typical hydroxamic acid-based HDAC inhibitor.
| Process | Potential Effect | Inferred Mechanism (as an HDAC inhibitor) |
| Protein Synthesis | Altered expression levels of various proteins | Modulation of gene transcription through histone hyperacetylation. |
| Post-Translational Modification | Increased histone acetylation | Direct inhibition of histone deacetylase enzymes. science.gov |
This information is based on the known activities of other hydroxamic acid derivatives and requires experimental verification for this compound.
Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Studies of N Hydroxy N Phenyldodecanamide Analogues
Design Principles for N-Hydroxy-N-phenyldodecanamide Analogue Libraries
The design of analogue libraries for this compound is guided by established principles of medicinal chemistry, focusing on systematic structural modifications to explore and optimize biological activity. The core scaffold, consisting of a dodecanoyl chain, a phenyl ring, and a hydroxamic acid moiety, offers multiple points for diversification.
The synthesis of such libraries often begins with a parent N-aryl hydroxamic acid, which can be modified at several key positions. A common synthetic route involves the reaction of a substituted aniline (B41778) with dodecanoyl chloride, followed by subsequent chemical transformations to introduce the N-hydroxy group. Alternatively, N-substituted hydroxylamines can be acylated with dodecanoyl chloride or its derivatives. nih.gov Microwave-assisted synthesis has also been employed to efficiently generate libraries of related amide compounds. mdpi.com
Key design considerations for an this compound analogue library include:
Alkyl Chain Modification: Variations in the length and branching of the dodecanoyl chain can influence lipophilicity and, consequently, cell permeability and interaction with hydrophobic binding pockets. Introducing unsaturation or cyclic moieties within the chain can also impact conformational flexibility.
Aromatic Ring Substitution: The phenyl ring is a prime target for substitution to probe electronic and steric effects. Electron-donating and electron-withdrawing groups at the ortho, meta, and para positions can modulate the electronic properties of the entire molecule. The introduction of different substituents can also influence metabolic stability and pharmacokinetic properties.
Hydroxamic Acid Bioisosteres: The hydroxamic acid group is a known zinc-binding group, crucial for the inhibition of many metalloenzymes. researchgate.net In library design, this group may be replaced by other zinc-binding moieties to explore alternative interactions with the target protein.
The overarching goal is to create a diverse set of compounds that systematically explore the chemical space around the parent molecule, enabling a comprehensive evaluation of the structure-activity landscape.
Correlation of Structural Features with Biological Activity Profiles
The biological activity of this compound analogues is intricately linked to their structural features. SAR studies on related N-aryl hydroxamic acids and N-phenyl amides have provided valuable insights into these correlations.
For instance, in a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives evaluated for antimicrobial activity, the nature and position of substituents on the phenyl ring were found to be critical. nih.gov The presence of specific substituents led to a broad spectrum of activity against various microorganisms. nih.gov One benzamide (B126) derivative, in particular, demonstrated potent activity against drug-resistant Bacillus subtilis. nih.gov
In studies of N-phenyl aromatic amide derivatives as xanthine (B1682287) oxidase inhibitors, extensive SAR investigations revealed that specific substitutions on the N-phenyl ring and the aromatic amide portion significantly influenced inhibitory potency. nih.gov Molecular docking studies further rationalized these findings by showing strong interactions with key residues in the enzyme's active site. nih.gov
The following interactive table summarizes representative SAR data from studies on analogous compound series, illustrating the impact of structural modifications on biological activity.
| Compound Series | Structural Modification | Observed Biological Activity Trend |
| N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides | Substitution on the benzoyl ring | Varied antimicrobial activity, with some derivatives showing high potency against resistant strains. nih.gov |
| N-phenyl aromatic amides | Substitution on N-phenyl and aromatic amide rings | Significant modulation of xanthine oxidase inhibitory activity. nih.gov |
| N-hydroxy-3-phenyl-2-propenamides | Expansion of the core scaffold | Maintained or improved histone deacetylase (HDAC) inhibitory activity. nih.gov |
These examples underscore the importance of systematic structural modification in tuning the biological activity of this compound analogues. The lipophilicity, electronic properties, and steric bulk of the substituents all play crucial roles in determining the potency and selectivity of these compounds.
Identification of Key Pharmacophoric Elements for this compound Action
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound and its analogues, the key pharmacophoric elements are derived from their structural components and their known interactions with biological targets.
Based on studies of related hydroxamic acid derivatives, a general pharmacophore model for this class of compounds can be proposed, typically including:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the hydroxamic acid is a crucial hydrogen bond acceptor.
A Hydrogen Bond Donor: The hydroxyl group of the hydroxamic acid serves as a hydrogen bond donor.
A Metal Chelating Group: The entire hydroxamic acid moiety (-C(=O)N-OH) acts as a bidentate ligand, capable of chelating metal ions, particularly zinc, which is a common cofactor in the active sites of many enzymes. researchgate.net
A Hydrophobic Feature: The long dodecyl chain provides a significant hydrophobic region, which can interact with hydrophobic pockets in the target protein.
Pharmacophore models for related compounds, such as hydroxamic acid derivatives targeting HIV integrase, have successfully identified these key features. nih.gov One such model included two hydrogen bond acceptors, two hydrogen bond donors, a hydrophobic group, and an aromatic ring. nih.gov Similarly, a pharmacophore model for arylpiperazine amide derivatives as BACE 1 inhibitors was developed and validated, highlighting the importance of specific spatial arrangements of these features for activity. nih.gov
The precise arrangement and interplay of these pharmacophoric elements are critical for the biological activity of this compound analogues.
In Silico Methods for SAR and QSAR Model Development
In silico methods, including QSAR and molecular modeling, are indispensable tools for understanding the SAR of this compound analogues and for designing new, more potent compounds.
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules. For N-arylhydroxamic acids, QSAR models have been developed to predict their antiproliferative activity. nih.gov These models revealed that descriptors such as the retention capacity factor, polar surface area, dipole moment, and the number of hydrogen bond donors and acceptors are important determinants of inhibitory potency. nih.gov
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A series of this compound analogues with their corresponding biological activity data is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each analogue.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
Molecular docking is another powerful in silico method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For N-phenyl aromatic amide derivatives, docking studies have provided insights into the binding modes and rationalized the observed SAR by identifying key interactions with amino acid residues in the active site of the target enzyme. nih.gov
These computational approaches not only help in understanding the SAR of existing compounds but also enable the virtual screening of large compound libraries and the de novo design of novel this compound analogues with potentially improved activity profiles.
Computational Chemistry and Advanced Molecular Modeling for N Hydroxy N Phenyldodecanamide
Molecular Docking and Virtual Screening for Putative Biological Targets
Molecular docking and virtual screening are powerful computational tools for identifying potential biological targets for N-Hydroxy-N-phenyldodecanamide. These methods predict the preferred orientation of the molecule when bound to a target protein and estimate the strength of the interaction.
Virtual screening of large compound libraries against known protein structures can help identify molecules with a high likelihood of binding. researchgate.net For a molecule like this compound, which belongs to the hydroxamic acid class, this approach can be particularly fruitful. Hydroxamic acids are known to chelate metal ions, making metalloenzymes a promising class of targets. acs.orgnih.gov A virtual screening protocol might involve filtering a database for compounds containing the hydroxamic acid moiety, followed by shape-based matching and molecular docking into the active sites of selected metalloenzymes. acs.org
Molecular docking simulations place the ligand (this compound) into the binding site of a protein in various conformations and orientations. A scoring function then estimates the binding affinity for each pose. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the hydroxamic acid group can act as a hydrogen bond donor and acceptor, as well as a chelator for metal ions like zinc within an enzyme's active site. nih.gov The long dodecanamide (B72619) chain would likely occupy hydrophobic pockets within the binding site.
Detailed research findings from docking studies on analogous hydroxamic acid derivatives have shown that the hydroxamic acid group is crucial for binding to the catalytic zinc ion in histone deacetylases (HDACs), while the hydrophobic tail fits into a hydrophobic tunnel. nih.gov Similar interactions could be anticipated for this compound with various metalloenzymes.
Below is a hypothetical data table illustrating the kind of results a molecular docking study of this compound against a panel of potential enzyme targets might yield.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Histone Deacetylase 1 (HDAC1) | 4BKX | -8.5 | His142, His143, Tyr306 | Zinc chelation, H-bond, Hydrophobic |
| Histone Deacetylase 6 (HDAC6) | 5EDU | -9.2 | His610, His611, Phe680 | Zinc chelation, H-bond, Pi-stacking |
| Ecto-5'-Nucleotidase (CD73) | 4H2F | -7.9 | His122, Asp155, Zn2+ ion | Metal chelation, H-bond |
| Matrix Metalloproteinase-9 (MMP-9) | 4H3X | -8.1 | His401, His405, Glu402 | Zinc chelation, H-bond |
Note: This data is illustrative and based on typical results for hydroxamic acid derivatives.
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reaction Pathways
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. These methods provide insights that are not readily accessible through experimental means.
DFT calculations can determine the distribution of electron density in the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for understanding how the molecule will interact with other molecules, including water, and biological targets. The molecular electrostatic potential (MEP) surface can be mapped to visualize these properties.
Furthermore, quantum chemical calculations can predict various electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. These calculations can also be used to predict reaction pathways, for example, in the metabolic transformation of the molecule, by calculating the energy barriers for different potential reactions. nih.gov
For hydroxamic acids, DFT has been used to study conformational preferences and the barriers to rotation and inversion around the N-C bond, which are important for how the molecule fits into a binding site. researchgate.net
The following table presents hypothetical electronic properties for this compound that could be derived from DFT calculations.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |
| Ionization Potential | 7.8 eV | Energy required to remove an electron |
| Electron Affinity | 0.9 eV | Energy released upon gaining an electron |
Note: This data is illustrative and based on general values for similar organic molecules.
Molecular Dynamics Simulations for Conformational Landscape and Protein-Ligand Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of this compound and its interactions with its environment, such as a solvent or a protein binding site. By simulating the movements of atoms over time, MD can explore the conformational landscape of the molecule and the stability of its complexes with proteins.
When this compound is simulated in a solvent like water, MD can reveal its preferred shapes (conformations) and how flexible it is. The long dodecanamide chain is expected to be highly flexible, and simulations can show how it might fold to present the hydroxamic acid group for interaction.
In the context of a protein-ligand complex, MD simulations are invaluable for assessing the stability of the docked pose obtained from molecular docking. nih.gov Over the course of a simulation (typically nanoseconds to microseconds), the ligand and protein are allowed to move and adjust. A stable interaction is indicated if the ligand remains in the binding pocket and maintains key interactions. These simulations can also reveal the role of water molecules in mediating protein-ligand interactions. For hydroxamic acid inhibitors, MD simulations have been used to confirm the stability of the chelation with the active site zinc ion and the surrounding hydrogen bond network. mdpi.com
Prediction of Binding Affinities and Interaction Hotspots
A primary goal of computational modeling is the accurate prediction of binding affinities, often expressed as the binding free energy (ΔG). Several advanced computational methods can be used to estimate this for the interaction of this compound with its putative targets.
Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular methods for estimating binding free energies from MD simulation trajectories. These methods calculate the energy of the complex, the protein, and the ligand in a solvated environment to derive the binding energy.
These calculations can also decompose the total binding energy into contributions from individual residues in the protein's binding site. This allows for the identification of "interaction hotspots"—residues that are critical for the binding of this compound. Understanding these hotspots is crucial for designing more potent and selective derivatives. For example, if a particular hydrophobic residue is identified as a hotspot, modifying the dodecanamide chain to enhance this interaction could lead to a better inhibitor.
The table below provides a hypothetical summary of a binding free energy calculation for this compound with a target protein.
| Energy Component | Predicted Value (kcal/mol) | Contribution to Binding |
| Van der Waals Energy | -45.2 | Favorable |
| Electrostatic Energy | -20.5 | Favorable |
| Polar Solvation Energy | +30.8 | Unfavorable |
| Non-polar Solvation Energy | -5.1 | Favorable |
| Predicted Binding Free Energy (ΔG) | -40.0 | Overall Favorable Binding |
Note: This data is illustrative and represents typical outputs from MM/PBSA or MM/GBSA calculations.
Advanced Analytical Methodologies for N Hydroxy N Phenyldodecanamide Research
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of N-Hydroxy-N-phenyldodecanamide. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with a high degree of accuracy (typically within 5 ppm), which allows for the unambiguous determination of its elemental composition. This precision is critical in distinguishing the target compound from other molecules with the same nominal mass. For this compound (C₁₈H₂₉NO₂), the expected monoisotopic mass is 291.2198 g/mol . HRMS can confirm this mass, providing strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) is employed to further confirm the structure of this compound through controlled fragmentation of the parent ion. youtube.com In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure. Key fragmentation pathways for this compound would include the cleavage of the amide bond, loss of the dodecanoyl group, and fragmentation of the alkyl chain. libretexts.orglibretexts.org These characteristic fragmentation patterns provide definitive structural confirmation.
Furthermore, MS/MS is a powerful technique for identifying metabolites of N-Hydroxy-N-phenyldonecanamide in biological matrices. nih.gov Common metabolic transformations include hydroxylation of the alkyl chain or the phenyl ring. These modifications result in a predictable mass shift (e.g., +16 Da for hydroxylation) of the parent and key fragment ions, allowing for the confident identification and localization of the metabolic modification. nih.govresearchgate.net
Table 1: Predicted HRMS and Tandem MS Fragmentation Data for this compound
| Ion Description | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | 292.2271 | Protonated parent molecule |
| [M+H - H₂O]⁺ | 274.2165 | Loss of water |
| [C₁₂H₂₃O]⁺ | 183.1743 | Cleavage of N-C bond, formation of dodecanoyl cation |
| [C₆H₅NOH]⁺ | 108.0444 | Cleavage of amide bond |
Note: The m/z values are predicted and may vary slightly in experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of this compound in solution. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the long dodecanoyl chain, and the exchangeable protons of the hydroxamic acid moiety (N-OH). inflibnet.ac.in The integration of these signals provides a ratio of the number of protons in each environment, while the coupling patterns (multiplicity) reveal the connectivity between adjacent protons.
The ¹³C NMR spectrum complements the ¹H data by showing distinct signals for each unique carbon atom, including the carbonyl carbon of the amide group and the carbons of the phenyl ring and alkyl chain. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.2-7.5 | 125-140 |
| N-OH | 8.0-9.5 (broad) | - |
| α-CH₂ (to C=O) | 2.2-2.5 | 35-40 |
| -(CH₂)₉- | 1.2-1.6 | 20-35 |
| Terminal CH₃ | 0.8-0.9 | ~14 |
| C=O | - | 170-175 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. pdx.eduucl.ac.uk
To unambiguously assign all proton and carbon signals and to understand the three-dimensional structure of this compound, multi-dimensional NMR techniques are utilized. acs.org
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, helping to trace the connectivity of the entire dodecanoyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for confirming the connection between the phenyl ring, the nitrogen atom, the carbonyl group, and the dodecanoyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule in solution, such as the orientation of the phenyl ring relative to the rest of the molecule.
Chromatographic Techniques (HPLC, UPLC-MS) for Purity, Quantification, and Separation of Stereoisomers
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are fundamental for assessing the purity of this compound, quantifying its concentration in various samples, and separating potential stereoisomers.
A typical reversed-phase HPLC method would utilize a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve peak shape and ionization efficiency for MS detection. The retention time of the compound is a characteristic property under specific chromatographic conditions. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification when calibrated with a known standard.
Given that this compound could potentially exist as atropisomers due to restricted rotation around the N-phenyl bond, chiral HPLC methods may be necessary for the separation and quantification of individual enantiomers or diastereomers. nih.govchiralpedia.comchromatographyonline.com This often involves the use of a chiral stationary phase (CSP). sigmaaldrich.com
Table 3: Representative HPLC-MS Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Detection (MS) | Electrospray Ionization (ESI), Positive Ion Mode |
| Monitored Ion | m/z 292.2271 [M+H]⁺ |
Spectroscopic Techniques for Ligand-Target Interactions
Understanding how this compound interacts with its biological target, which for many hydroxamic acids are metalloenzymes like histone deacetylases (HDACs) or tyrosinase, is crucial for elucidating its mechanism of action. nih.govmedchemexpress.com Various spectroscopic techniques can be employed to study these ligand-target interactions.
Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a target protein (e.g., from tryptophan residues) upon binding of this compound can be monitored to determine binding affinity (dissociation constant, Kd).
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein. It provides real-time data on the kinetics of binding and dissociation.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity, enthalpy, and entropy.
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the melting temperature of a protein upon ligand binding. A shift to a higher melting temperature indicates that the ligand stabilizes the protein, confirming interaction. nih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique can identify the specific regions of a protein that are involved in binding to this compound by measuring changes in the rate of deuterium (B1214612) exchange of backbone amide protons. nih.gov
These advanced spectroscopic methods provide critical insights into the molecular basis of the biological activity of this compound, guiding further drug development efforts.
Molecular Target Identification and Characterization for N Hydroxy N Phenyldodecanamide
Ligand-Receptor Interaction Studies and Receptor Binding Assays
There is no available research detailing the interaction of N-Hydroxy-N-phenyldodecanamide with any specific biological receptors. Methodologies typically used to determine such interactions include:
Enzyme Profiling and Identification of Specific Enzymatic Targets
Information regarding the enzymatic targets of this compound is not present in the available scientific literature. Enzyme profiling is a critical step in understanding a compound's mechanism of action, but no such studies have been reported for this specific molecule.
Protein Interaction Network Mapping and Affinity Proteomics
There are no published studies on the protein interaction networks associated with this compound. Techniques such as affinity proteomics, which identify proteins that bind to a specific compound, have not been publicly applied to this molecule.
Chemical Biology Applications of N Hydroxy N Phenyldodecanamide
Design and Synthesis of N-Hydroxy-N-phenyldodecanamide-Based Chemical Probes
There is no publicly available scientific literature detailing the design and synthesis of chemical probes specifically based on the this compound scaffold. Chemical probes are typically designed with features that allow for the study of biological systems, such as fluorescent tags for imaging, biotin (B1667282) tags for affinity purification, or photoreactive groups for photoaffinity labeling. The synthesis of such probes would involve modifying the core structure of this compound to incorporate these functionalities. However, no studies describing these modifications or the synthetic routes to achieve them for this particular compound have been reported.
Application in Elucidating Fundamental Biological Processes
Consistent with the absence of specifically designed chemical probes, there are no documented applications of this compound in the elucidation of fundamental biological processes. The use of small molecules to perturb and study biological pathways is a cornerstone of chemical biology. This often involves observing the phenotypic or molecular changes that occur in cells or organisms upon treatment with the compound. Without studies investigating the biological effects of this compound, its role in understanding biological processes remains unknown.
Utility in Validating Novel Biological Targets
The validation of novel biological targets is a critical step in drug discovery, where a small molecule is used to confirm that modulating the activity of a specific protein or pathway has a therapeutic effect. There is no evidence in the scientific literature to suggest that this compound has been utilized for the validation of any biological targets. Such studies would typically involve demonstrating a specific interaction between the compound and its target, and then showing that this interaction leads to a measurable biological outcome.
Future Research Directions and Interdisciplinary Perspectives in N Hydroxy N Phenyldodecanamide Research
Systems Biology Approaches for Comprehensive Biological Profiling
To move beyond single-target-based assays, future research will likely employ systems biology to create a comprehensive biological profile of N-Hydroxy-N-phenyldodecanamide. nih.gov This approach allows for a global assessment of the molecular changes within a biological system in response to the compound. By integrating various "omics" technologies, researchers can build a detailed picture of the compound's effects.
Key Omics Technologies for Profiling this compound:
Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze how this compound alters the expression of thousands of genes simultaneously. This can reveal the signaling pathways and cellular processes modulated by the compound.
Proteomics: Quantitative proteomics, often utilizing mass spectrometry, can identify and quantify changes in the protein landscape of cells or tissues upon treatment. drugtargetreview.com This provides direct insight into the functional consequences of altered gene expression.
Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can uncover shifts in cellular metabolism induced by this compound, potentially identifying novel enzymatic targets or metabolic vulnerabilities. drugtargetreview.com
The integration of these datasets can lead to the construction of network models, illustrating the interconnected pathways affected by the compound and helping to predict its broader physiological impact. nih.gov
Table 1: Hypothetical Systems Biology Data for this compound
| Omics Layer | Example Finding | Potential Implication |
| Transcriptomics | Upregulation of genes involved in lipid metabolism. | The compound may play a role in metabolic regulation. |
| Proteomics | Decreased abundance of inflammatory pathway proteins. | Potential anti-inflammatory activity. |
| Metabolomics | Altered levels of specific cellular lipids. | Corroborates transcriptomic data and points to specific enzymatic interactions. |
Development of Novel Methodologies for N-Hydroxy Amide Characterization
The precise characterization of N-hydroxy amides like this compound presents analytical challenges due to the reactive nature of the N-hydroxy group. Future research will focus on developing and refining analytical techniques to overcome these hurdles.
Advanced analytical methods are crucial for accurately determining the structure, purity, and stability of this compound and its potential metabolites. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for this purpose, capable of distinguishing between isomers and identifying biotransformation products. nih.gov Techniques like atmospheric pressure chemical ionization (APCI) have shown promise in distinguishing N-oxides from hydroxylated metabolites, a common challenge in drug metabolism studies. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone for the structural elucidation of these molecules. Advanced 2D NMR techniques can help resolve complex proton signal patterns and confirm the connectivity of atoms within the molecule. mdpi.com The development of standardized NMR methods for N-hydroxy amides will be essential for quality control and regulatory purposes. researchgate.net
Table 2: Comparison of Advanced Analytical Techniques for this compound Characterization
| Technique | Application | Advantages | Future Development Focus |
| LC-HRMS | Identification and quantification of the compound and its metabolites. | High sensitivity and mass accuracy. nih.gov | Development of specific fragmentation libraries for N-hydroxy amides. |
| 2D NMR Spectroscopy | Unambiguous structural elucidation. | Provides detailed information on molecular connectivity. mdpi.com | Optimization of solvent systems and acquisition parameters for stability. |
| X-ray Crystallography | Determination of the three-dimensional solid-state structure. | Provides definitive structural information. | Co-crystallization with potential protein targets. |
Exploration of Undiscovered Biological Activities and Mechanistic Nuances
While the full spectrum of biological activities for this compound is yet to be uncovered, the broader class of N-hydroxy compounds has shown a wide range of pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties. nih.gov Future research will likely involve systematic screening of this compound against a diverse panel of biological targets to identify novel therapeutic opportunities.
High-throughput screening (HTS) campaigns can be employed to test the compound against large libraries of enzymes, receptors, and cell lines. For instance, given that some N-hydroxy-containing molecules act as histone deacetylase (HDAC) inhibitors, this is a potential area of investigation. nih.gov Furthermore, exploring its potential as an antimicrobial agent against various bacterial and fungal strains could yield promising results. nih.gov
Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at a molecular level. This involves identifying the direct protein target(s), elucidating the binding mode, and understanding the downstream consequences of this interaction.
Convergence of Synthetic Chemistry, Computational Science, and Biology in this compound Research
The future of research on this compound lies in the seamless integration of synthetic chemistry, computational science, and experimental biology. This interdisciplinary approach creates a powerful cycle of design, prediction, synthesis, and testing.
The Interdisciplinary Research Cycle:
Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the potential biological targets of this compound. frontiersin.org Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of related analogues.
Synthetic Chemistry: Guided by computational predictions, synthetic chemists can design and create novel derivatives of this compound with potentially improved potency, selectivity, or pharmacokinetic properties.
Biological Testing: The newly synthesized compounds are then subjected to a battery of biological assays to validate the computational predictions and to identify lead candidates for further development. The results of these tests, in turn, feed back into the computational models to refine and improve their predictive power.
This synergistic approach accelerates the discovery and optimization process, enabling a more rational and efficient exploration of the therapeutic potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
